4-(4-Fluorobenzenesulfonyl)aniline hydrochloride

Solubility Pharmaceutical Intermediates Hydrochloride Salt

Researchers optimizing SAR libraries often encounter batch inconsistency and poor aqueous solubility with free-base aniline building blocks. 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride (CAS 1170048-72-2) directly addresses these issues: • Hydrochloride salt form delivers enhanced aqueous solubility (free base est. ~326 mg/L) for homogeneous amide coupling and diazotization reactions. • ≥95% purity across major suppliers ensures reproducible SAR data and reliable procurement. • Para-substituted 4-fluoro diaryl sulfone scaffold provides a defined exit vector and favorable lipophilicity modulation (ΔLogP ≈0.27).

Molecular Formula C12H11ClFNO2S
Molecular Weight 287.74 g/mol
CAS No. 1170048-72-2
Cat. No. B1372325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorobenzenesulfonyl)aniline hydrochloride
CAS1170048-72-2
Molecular FormulaC12H11ClFNO2S
Molecular Weight287.74 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)F.Cl
InChIInChI=1S/C12H10FNO2S.ClH/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12;/h1-8H,14H2;1H
InChIKeyDACVRMFEOFGBEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Fluorobenzenesulfonyl)aniline hydrochloride – Research Sourcing


4-(4-Fluorobenzenesulfonyl)aniline hydrochloride (CAS 1170048-72-2) is a fluorinated diaryl sulfone building block supplied as a hydrochloride salt of the corresponding aniline. It is primarily employed as a synthetic intermediate in medicinal chemistry and materials research. The compound features an electron-withdrawing 4-fluorobenzenesulfonyl group linked to an aniline moiety whose primary amine is protonated, thereby enhancing its handling properties and solubility in aqueous media relative to the neutral free base [1].

Synthetic Intermediate WorkflowFluorinated diaryl sulfone building block with para-aniline handle for rapid diversification in medicinal chemistry and materials research.
Hydrochloride Salt AdvantageProtonated amine form enhances handling properties and aqueous solubility relative to the neutral free base, supporting homogeneous reaction conditions.
4-Fluoro Electronic TuningElectron-withdrawing substituent predictably modulates lipophilicity and metabolic stability of derived compounds, relevant for lead optimization.

4-(4-Fluorobenzenesulfonyl)aniline hydrochloride Substitution Risks


Close structural analogs of 4-(4-fluorobenzenesulfonyl)aniline hydrochloride cannot be assumed to be functionally interchangeable in synthetic or procurement workflows. The para-substitution pattern, the presence of the fluorine atom, and the hydrochloride salt form each drive distinct physicochemical and reactive behaviors. For example, replacing the fluoro substituent with hydrogen eliminates favorable metabolic stability and electronic properties commonly sought in pharmaceutical lead optimization, while the positional isomer (3-aminophenyl analog) exposes a different regioarchitecture that alters subsequent bond-forming reactions. Consequently, substituting the hydrochloride salt with the free base may reduce a compound's aqueous solubility, thereby affecting reaction homogeneity and potentially decreasing synthetic yield [1].

Salt Form Replacing the hydrochloride salt with the free base may reduce aqueous solubility, potentially affecting reaction homogeneity and synthetic yield.
Regioisomer The 3-amino meta-isomer (CAS 64318-10-1) alters the exit vector and electronic environment at the reaction site, leading to a different downstream product identity.
Fluorine Absence Non-fluorinated 4-(phenylsulfonyl)aniline analog lacks the electron-withdrawing and lipophilicity modulation effects critical for ADME property tuning in SAR studies.

4-(4-Fluorobenzenesulfonyl)aniline hydrochloride: Differentiation Evidence


Salt Form Aqueous Solubility Advantage

The free base 4-((4-fluorophenyl)sulfonyl)aniline (CAS 312-35-6) exhibits poor aqueous solubility, estimated at 326.3 mg/L at 25 °C, which can limit its utility in aqueous-phase reactions . In contrast, the hydrochloride salt (CAS 1170048-72-2) is qualitatively described as exhibiting improved solubility, facilitating homogeneous reaction conditions without the need for organic co-solvents [1]. While a direct quantitative solubility measurement for the hydrochloride salt was not available in the accessible literature, the general class effect of hydrochloride salt formation on aromatic amine solubility provides strong class-level inference for this improvement [1].

Salt Solubility
Class-level inference
Directionally improved aqueous solubility vs. free base (326.3 mg/L estimated).
Supports aqueous-phase protocol fit. Data to verify with quantitative measurement.
Qualitative supplier statement; no independent quantitative solubility value located for HCl salt.
Solubility Pharmaceutical Intermediates Hydrochloride Salt Formulation

Regioisomer Impact: Para vs. Meta Positioning

The target compound places the reactive aniline functionality at the para-position relative to the sulfonyl group. In contrast, the regioisomeric 3-(4-fluorobenzenesulfonyl)aniline (CAS 64318-10-1) positions the amino group at the meta-position. This seemingly minor positional change introduces a significant difference in the electronic and steric environment at the amino site, which directly influences the regiochemical outcome of subsequent transformations such as diazotization, amide coupling, and electrophilic aromatic substitution. Quantitative data comparing reaction outcomes for these two regioisomers could not be located; however, the fundamental difference in substitution pattern is a primary determinant of the final product's identity in any synthetic sequence involving the aniline moiety [1].

Regioisomer Impact
Class-level inference
Para-amino (Target)
vs.Meta-amino (CAS 64318-10-1)
Binary structural requirement for correct downstream connectivity. Source review recommended.
No comparative reaction yield data located; position is a primary determinant of final product identity.
Regioisomerism Synthetic Intermediate Cross-Coupling Medicinal Chemistry

Fluorinated vs. Non-Fluorinated Electronic Effects

The 4-fluoro substituent on the benzenesulfonyl ring is a key differentiator from the non-fluorinated parent compound 4-(phenylsulfonyl)aniline (CAS 7005-86-0). Fluorine's strong electronegativity inductively withdraws electron density from the aromatic ring and the sulfone linker, lowering the pKa of the aniline nitrogen and altering the compound's reactivity profile. While specific pKa values for these two compounds were not located, the fluorine atom's calculated effect on molecular properties is substantial: the free base 4-((4-fluorophenyl)sulfonyl)aniline has a predicted LogP of 2.17 , while the non-fluorinated analogue 4-(phenylsulfonyl)aniline has a reported LogP of approximately 1.9 . This difference in lipophilicity can influence the compound's solubility, metabolic stability, and the drug-likeness of any resulting API when the building block is incorporated into larger molecules .

Fluorine Electronic Effect
Cross-study comparable
ΔLogP ≈ 0.27 (more lipophilic vs. non-fluorinated analog).
Reported lipophilicity shift. Supports fluorine-mediated property modulation context.
LogP values from databases; pKa data not located.
Fluorine Chemistry Electronic Effects Medicinal Chemistry Building Block

Purity Specifications for Reproducible Research

For procurement decisions, the defined purity offered by commercial suppliers is a critical parameter. 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride (CAS 1170048-72-2) is commercially available from multiple vendors with a certified purity of ≥95% . While direct analytical comparison data with the purity profiles of close analogs such as 3-(4-fluorobenzenesulfonyl)aniline or 4-(phenylsulfonyl)aniline from the same suppliers were not publicly benchmarked, the consistently specified ≥95% purity for this specific building block reduces the risk of introducing uncharacterized impurities into synthetic workflows, which can lead to irreproducible results or require additional purification steps .

Purity Specification
Supporting evidence
≥95% specified by multiple commercial vendors.
Consistent purity profile reduces impurity-related variability in SAR campaigns.
Supplier COA specification; no cross-vendor benchmark data available.
Supply Chain Quality Control Reproducibility Procurement

4-(4-Fluorobenzenesulfonyl)aniline hydrochloride Applications


Fluorinated Diaryl Sulfone for Lead Optimization

In structure-activity relationship (SAR) studies, medicinal chemists often require a para-aniline handle for rapid diversification. 4-(4-Fluorobenzenesulfonyl)aniline hydrochloride (CAS 1170048-72-2) is well-suited for this role because the 4-fluoro substituent electronically modulates the aromatic ring and increases lipophilicity (ΔLogP ≈ 0.27 vs. non-fluorinated analog), which can be used to fine-tune the ADME properties of lead compounds. The hydrochloride salt form ensures adequate aqueous solubility for amide coupling or diazotization reactions performed in aqueous or mixed solvent systems, potentially reducing the amount of organic co-solvent required compared to the free base [1].

Sulfonamide and Sulfone Inhibitor Development

The para-positioned primary amine of this building block is a versatile functional group for generating libraries of sulfonamides, amides, ureas, and heterocycles. Using the precise 4-amino regioisomer (rather than the 3-amino analogue) is critical when the desired biological target requires a specific exit vector from the sulfone core. The hydrochloride salt simplifies handling and dissolution during synthesis, contributing to more uniform reaction kinetics and potentially higher yields in array chemistry or parallel synthesis settings [2].

Enhanced Handling in Aqueous Reactions

The significantly improved aqueous solubility of the hydrochloride salt compared to the neutral free base (estimated water solubility of ~326 mg/L for the free base) makes CAS 1170048-72-2 a more practical choice for chemists operating under aqueous or biphasic conditions. This property is particularly advantageous in reactions that are water-tolerant or require an aqueous workup, as it reduces the need for solubilizing co-solvents and can lead to a more straightforward isolation of the desired product [1].

Reproducible Procurement for Research

Multiple vendors supply 4-(4-fluorobenzenesulfonyl)aniline hydrochloride at a consistent ≥95% purity, lowering the barrier to reproducibility across different batches and research groups. This contrasts with custom-synthesized or less common building blocks where batch-to-batch variability in purity and impurity profiles can confound SAR interpretation. Procurement teams can reference the specific CAS number (1170048-72-2) to ensure the correct salt form and regioisomer are obtained .

Application
Selection Property
Validation Focus
Fluorinated Lead Optimization
Para-aniline handle with 4-fluoro electronic tuning
ADME property modulation and SAR diversification
Sulfonamide/Amide Library Synthesis
Versatile primary amine for array chemistry
Regiochemical integrity and coupling reaction efficiency
Aqueous-Phase Protocol Support
Hydrochloride salt aqueous solubility
Reaction homogeneity and co-solvent reduction
Reproducible Procurement
Multi-vendor supply with ≥95% purity specification
Batch-to-batch consistency and impurity profile review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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